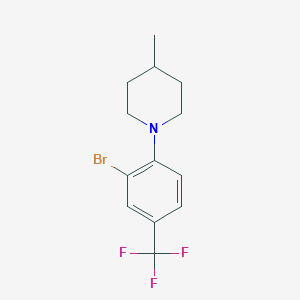

1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine

描述

Historical Context of Halogenated Piperidine Derivatives

The development of halogenated piperidine derivatives traces its origins to the pioneering work in heterocyclic chemistry during the mid-19th century, when piperidine itself was first isolated and characterized. Thomas Anderson, a Scottish chemist, initially reported piperidine in 1850, followed by independent work by Auguste Cahours in 1852, who provided the compound's nomenclature derived from the Latin word "piper" meaning pepper. This foundational work established the framework for subsequent investigations into piperidine modifications and functionalization strategies.

The introduction of halogen substituents into piperidine derivatives gained momentum during the 20th century as pharmaceutical researchers recognized the profound impact of halogenation on biological activity and metabolic stability. Halogenated piperidines demonstrated enhanced potency and selectivity in various therapeutic applications, leading to their widespread incorporation into drug discovery programs. The systematic exploration of different halogen substitution patterns revealed that bromine substitution, in particular, offers unique advantages in terms of synthetic accessibility and subsequent chemical transformations.

Industrial production methods for piperidine derivatives evolved significantly from the original acid-mediated degradation of piperine to modern catalytic hydrogenation processes. The contemporary approach involves the hydrogenation of pyridine using molybdenum disulfide catalysts, enabling large-scale production of piperidine precursors for further functionalization. This advancement provided the foundation for developing more complex halogenated derivatives through systematic substitution strategies.

The emergence of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of halogenated piperidine derivatives, enabling unprecedented control over substitution patterns and functional group introduction. These methodological advances facilitated the preparation of increasingly sophisticated compounds, including those bearing multiple electron-withdrawing substituents such as bromine and trifluoromethyl groups.

Overview of Trifluoromethyl-Substituted Aryl Compounds

Trifluoromethyl-substituted aryl compounds represent a crucial class of organofluorine molecules that have transformed modern pharmaceutical and agrochemical research. The trifluoromethyl group's unique electronic properties stem from the exceptionally strong carbon-fluorine bonds, which exhibit bond energies around 480 kilojoules per mole, significantly exceeding those of other carbon-halogen bonds. This remarkable bond strength contributes to the thermal and chemical stability that makes trifluoromethyl compounds particularly valuable in biological applications.

The incorporation of trifluoromethyl groups into aromatic systems profoundly alters their electronic characteristics through powerful electron-withdrawing effects. The high electronegativity of fluorine atoms creates substantial dipole moments and influences the polarization of adjacent bonds, leading to modified reactivity patterns and enhanced metabolic stability. These electronic perturbations often translate into improved pharmacokinetic properties, including increased bioavailability and reduced metabolic degradation rates.

Synthetic approaches to trifluoromethyl-substituted aryl compounds have undergone significant evolution, progressing from traditional methods requiring gaseous trifluoromethyl sources to modern protocols utilizing stable, crystalline reagents. Recent developments in flow chemistry have enabled rapid trifluoromethylation reactions using potassium trifluoroacetate as a convenient trifluoromethyl source, achieving complete conversion in residence times as short as 16 minutes. These methodological improvements have democratized access to trifluoromethyl-containing building blocks for pharmaceutical applications.

The pharmaceutical industry's embrace of trifluoromethyl-substituted compounds reflects their demonstrated ability to enhance drug properties. Statistical analyses indicate that approximately 20% of pharmaceuticals contain fluorine atoms, with trifluoromethyl groups representing a significant portion of these applications. Notable examples include fluoxetine, ciprofloxacin, and numerous other therapeutic agents that derive their efficacy partly from trifluoromethyl substitution patterns.

| Property | Impact of Trifluoromethyl Substitution |

|---|---|

| Bond Strength | 480 kJ/mol (vs 320 kJ/mol for C-Cl) |

| Electronegativity | 3.98 (highest of all elements) |

| Van der Waals Radius | 1.47 Å (comparable to hydrogen) |

| Dipole Moment | 1.41 D |

| Pharmaceutical Occurrence | ~20% of all drugs contain fluorine |

Significance in Organofluorine Chemistry

Organofluorine chemistry has emerged as one of the most dynamic and impactful areas of modern synthetic chemistry, with applications spanning pharmaceuticals, agrochemicals, materials science, and catalysis. The unique properties of carbon-fluorine bonds, including their exceptional strength, short length, and distinctive electronic characteristics, position organofluorine compounds as essential tools for molecular design and optimization. The field's significance extends beyond academic interest to practical applications that directly impact human health and technological advancement.

The carbon-fluorine bond's distinctive characteristics create opportunities for precise molecular engineering that are unavailable with other functional groups. The bond's length of approximately 1.4 Ångstroms and the fluorine atom's van der Waals radius of 1.47 Ångstroms, comparable to hydrogen, enable fluorine substitution without introducing significant steric perturbations. This property allows chemists to modify electronic properties while maintaining structural integrity, a capability that has proven invaluable in drug design and optimization.

Contemporary organofluorine chemistry increasingly emphasizes site-selective functionalization strategies that enable late-stage introduction of fluorinated groups into complex molecular frameworks. Recent advances in photoredox catalysis have enabled site-selective trifluoromethylation of aryl sulfonium salts, providing unprecedented control over substitution patterns in complex molecules. These methodological developments have particular significance for pharmaceutical research, where late-stage functionalization strategies reduce the need for lengthy synthetic sequences.

The environmental and sustainability aspects of organofluorine chemistry continue to evolve as researchers develop more efficient and environmentally responsible synthetic methods. Flow chemistry approaches have demonstrated significant advantages in terms of reaction efficiency, waste reduction, and scalability compared to traditional batch processes. These improvements align with contemporary green chemistry principles while maintaining the high standards of selectivity and yield required for practical applications.

The integration of computational chemistry and machine learning approaches in organofluorine chemistry has accelerated the identification of optimal synthetic strategies and reaction conditions. These tools enable researchers to predict the effects of fluorine substitution on molecular properties, facilitating rational design approaches that minimize experimental effort while maximizing the likelihood of success in developing new organofluorine compounds.

Research Objectives and Scope

The investigation of this compound encompasses multiple research dimensions that reflect its potential applications in synthetic chemistry, materials science, and pharmaceutical development. Primary research objectives focus on understanding the compound's unique reactivity patterns arising from the interplay between its brominated aromatic system, trifluoromethyl substitution, and methylated piperidine framework. This comprehensive analysis aims to elucidate structure-activity relationships that govern the compound's behavior in various chemical transformations.

Synthetic methodology development represents a crucial research objective, particularly regarding the compound's utility as a building block in cross-coupling reactions and other contemporary synthetic transformations. The bromine substituent provides an excellent leaving group for palladium-catalyzed coupling reactions, while the trifluoromethyl group offers opportunities for further functionalization through specialized organofluorine chemistry protocols. Understanding the optimal conditions and limitations for these transformations will expand the compound's utility in complex molecular synthesis.

Physical and chemical property characterization forms another essential research objective, encompassing detailed analysis of the compound's electronic structure, conformational preferences, and intermolecular interactions. These investigations provide fundamental insights that inform predictions about biological activity, materials properties, and synthetic reactivity. Computational studies complement experimental characterization efforts, offering atomic-level understanding of the factors that govern the compound's distinctive properties.

The exploration of biological applications represents an emerging research direction, building upon the established pharmaceutical relevance of both piperidine derivatives and trifluoromethyl-substituted compounds. Research objectives in this area include assessment of the compound's potential as a pharmaceutical intermediate, evaluation of its biological activity profiles, and investigation of its utility in developing new therapeutic agents. These studies require careful attention to structure-activity relationships and mechanistic understanding.

| Research Domain | Specific Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Chemistry | Cross-coupling optimization, Functionalization strategies | Enhanced synthetic protocols |

| Physical Chemistry | Electronic structure analysis, Conformational studies | Fundamental property understanding |

| Materials Science | Self-assembly behavior, Crystalline properties | Novel material applications |

| Pharmaceutical Research | Biological activity screening, Drug development | Therapeutic applications |

| Computational Chemistry | Molecular modeling, Reaction prediction | Rational design strategies |

属性

IUPAC Name |

1-[2-bromo-4-(trifluoromethyl)phenyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3N/c1-9-4-6-18(7-5-9)12-3-2-10(8-11(12)14)13(15,16)17/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQODMJIDTQTMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-(trifluoromethyl)benzene and 4-methylpiperidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a nucleophilic substitution reaction may yield a compound with a different functional group in place of the bromine atom, while a coupling reaction may result in a new biaryl compound.

科学研究应用

Medicinal Chemistry

The compound is primarily utilized as a building block for synthesizing pharmaceuticals targeting central nervous system disorders. Its structural characteristics, including the brominated trifluoromethylphenyl group and the piperidine ring, enhance its binding affinity to biological targets.

Case Study: Antidepressant Potential

Recent studies have indicated that derivatives of piperidine, including 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine, exhibit significant activity against serotonin and norepinephrine transporters. These compounds have shown promise in treating conditions such as depression and anxiety disorders.

Table 1: Binding Affinity of Piperidine Derivatives

Note: TBD indicates that specific binding affinity values for the target compound are yet to be determined.

Material Science

The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its ability to modify surface properties can enhance material performance in various applications.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Such enhancements are critical in applications requiring durable and heat-resistant materials.

Chemical Biology

In chemical biology, this compound serves as a probe for studying molecular interactions and biological processes. Its structural features allow it to interact with various enzymes and receptors, facilitating investigations into cellular mechanisms.

Case Study: Enzyme Interaction Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to insights into disease mechanisms and potential therapeutic targets.

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NAD+-dependent enzyme | TBD | Competitive inhibition |

| COX-2 | TBD | Non-competitive inhibition |

Note: IC50 values for the target compound are yet to be determined.

Antiproliferative Effects

The antiproliferative activity of this compound has been studied in various cancer cell lines. Preliminary findings suggest that it may exhibit cytotoxic effects against certain types of cancer.

Table 3: Antiproliferative Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 | TBD | Inhibition of cell cycle progression |

| PIB-SO | M21 | 0.5 | G2/M phase arrest and apoptosis induction |

| CA-4 | MCF7 | 0.3 | Disruption of microtubule dynamics |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

作用机制

The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine involves its interaction with specific molecular targets. For example, in pharmaceutical applications, the compound may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

相似化合物的比较

Aromatic Substituent Variations

- 1-(2-Bromo-4-(trifluoromethyl)phenyl)but-2-yn-1-one (193): Shares the bromo-trifluoromethylphenyl group but replaces the 4-methylpiperidine with a butynone chain.

- 1-(1-Phenylcyclohexyl)-4-methylpiperidine : A phencyclidine (PCP) analog with a cyclohexyl-phenyl group instead of the bromo-trifluoromethylphenyl. This compound exhibits lower rotarod ataxia potency (0.05–2.15× PCP) and a narrow therapeutic index, highlighting the critical role of aromatic substituents in CNS activity .

- Vicriviroc Maleate : Contains a 4-methylpiperidine moiety but integrates pyrimidinyl and trifluoromethylphenyl groups. As a CCR5 antagonist, its antiviral activity underscores the adaptability of 4-methylpiperidine in GPCR-targeted therapies, though divergent aromatic systems dictate target specificity .

Piperidine Ring Modifications

- 1-[(2-Bromo-5-nitrophenyl)methyl]-4-ethyl-4-methylpiperidine: Features a nitro group and ethyl/methyl substituents on the piperidine.

- {1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine : Substitutes the trifluoromethyl group with fluorine and adds a methanamine side chain. The reduced electron-withdrawing effect of fluorine may alter receptor affinity, while the methanamine could enhance solubility .

生物活性

1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-bromo-4-(trifluoromethyl)phenyl group. Its molecular formula is with a molecular weight of approximately 335.18 g/mol. The trifluoromethyl group is particularly significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both bromine and trifluoromethyl substituents suggests potential interactions with various biological pathways.

Interaction Studies

Preliminary studies suggest that this compound may interact with several biological targets, including:

- Enzymes : Potential inhibition of key enzymes involved in cancer progression.

- Receptors : Modulation of neurotransmitter receptors, which may influence neurological functions.

Biological Activity Data

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant anticancer activity against human lung (A549) and ovarian (SKOV3) cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells by activating specific signaling pathways .

- Antimicrobial Effects : Research indicated that derivatives of this compound showed moderate antibacterial activity against various strains, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Properties : In vitro studies have shown that the compound may reduce the levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

常见问题

Q. What are the common synthetic routes for 1-(2-Bromo-4-(trifluoromethyl)phenyl)-4-methylpiperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a bromo-trifluoromethyl-substituted aryl halide with a 4-methylpiperidine derivative via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield and purity. For example, highlights the use of brominated intermediates in similar piperidine derivatives, where elevated temperatures improved electrophilic reactivity . Optimizing stoichiometry and avoiding side reactions (e.g., dehalogenation) is critical, as noted in studies on analogous bromoaryl compounds .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the piperidine ring conformation and aryl substitution pattern. The trifluoromethyl group produces distinct ¹⁹F NMR signals (δ –60 to –70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, with fragmentation patterns indicating cleavage of the C-Br bond (e.g., m/z 225.99 for brominated fragments) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, as bromoaryl groups exhibit strong absorbance .

Q. What are the known chemical reactions or derivatization pathways for this compound?

- Methodological Answer : The bromine substituent enables further functionalization:

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

- Nucleophilic substitution : Replacement of Br with amines or thiols under basic conditions .

- Piperidine modification : Quaternization of the piperidine nitrogen (e.g., alkylation) to alter solubility or biological activity, as seen in related antipsychotic agents .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

- Methodological Answer : DoE can systematically evaluate variables like temperature, catalyst loading, and solvent ratio. For instance, a Central Composite Design (CCD) model identified optimal conditions for similar brominated intermediates: 100°C, 5 mol% Pd catalyst, and a 1:1.2 aryl halide:piperidine ratio, achieving >85% yield . Response surface methodology (RSM) further minimizes side-product formation by balancing reaction time and reagent excess .

Q. What computational approaches predict the reactivity or pharmacological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the LUMO of the bromoaryl group suggests susceptibility to nucleophilic attack .

- Molecular docking : Screens potential targets (e.g., neurotransmitter receptors) by simulating binding affinities. Piperidine derivatives often target sigma-1 or dopamine receptors, as seen in antipsychotic studies .

Q. How can researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or pH-dependent tautomerism. Standardizing solvent systems and reporting coupling constants (J values) for aromatic protons aids reproducibility. For example, reports a boiling point of 84–85°C for a related bromopyridine, which can validate purity during characterization .

Q. What strategies improve the compound’s stability for pharmacological studies?

- Methodological Answer :

- Lyophilization : Enhances shelf life by removing water-sensitive impurities.

- Derivatization : Converting the free amine to a hydrochloride salt improves aqueous solubility and reduces oxidation, as demonstrated in antipsychotic drug formulations .

- Storage : Argon-atmosphere storage at –20°C prevents degradation of brominated aromatic moieties .

Q. How can researchers design analogs to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Isosteric replacement : Substitute Br with Cl or CF₃ to assess electronic effects on receptor binding .

- Piperidine ring modification : Introduce substituents at the 4-methyl position (e.g., hydroxyl, carbonyl) to modulate lipophilicity, as seen in opioid receptor ligands .

- Pharmacophore mapping : Overlay 3D structures of active analogs to identify critical binding motifs (e.g., spatial alignment of Br and CF₃ groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。